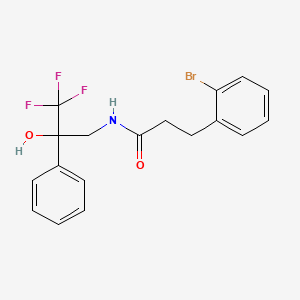

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Description

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a propanamide derivative featuring a brominated aromatic ring and a trifluoromethyl-hydroxy-phenylpropyl substituent. Such properties are critical in pharmaceutical and material science applications, where halogenated and fluorinated motifs enhance stability and binding affinity .

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrF3NO2/c19-15-9-5-4-6-13(15)10-11-16(24)23-12-17(25,18(20,21)22)14-7-2-1-3-8-14/h1-9,25H,10-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQXPYYVIOYNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2-bromophenyl)propanoyl chloride.

Introduction of the Trifluorohydroxyphenylpropyl Group: The intermediate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions to form the final product, 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly its potential as an anesthetic and anticonvulsant. Studies have shown that derivatives of the trifluoro-2-hydroxy-2-phenylpropionamide class exhibit:

- General Anesthetic Activity : Demonstrated ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects, suggesting a favorable safety profile for use in anesthesia .

- Anticonvulsant Activity : Effective against various seizure models, indicating its potential in treating epilepsy and other seizure disorders .

Material Science

The unique trifluoromethyl group in the compound contributes to its hydrophobic properties, making it suitable for applications in:

- Fluorinated Polymers : The incorporation of such compounds into polymer matrices can enhance thermal stability and chemical resistance, which is valuable in coating and adhesive formulations.

Biochemical Studies

Research has indicated that the compound can modulate interactions at the molecular level:

- Protein Interactions : It has been explored as a tool to study protein-protein interactions due to its ability to influence cellular signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxyphenylpropyl group may enhance binding affinity and specificity, while the bromophenyl group could contribute to the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Substituents:

- Bromophenyl vs. Chlorophenyl/Fluorophenyl: Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine (e.g., in 3-chloro-N-phenyl-phthalimide and 3-[(2-fluorophenyl)thio]propanamide ) may enhance π-π stacking interactions but reduce solubility.

- Trifluoromethyl-Hydroxy Group: The trifluoromethyl group increases metabolic stability and lipophilicity, as seen in N-[3-(dimethylamino)propyl]-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride . The hydroxy group enables hydrogen bonding, contrasting with thioether-linked analogs (e.g., 3-[(2-fluorophenyl)thio]propanamide ), which prioritize lipophilicity over polarity.

Heterocyclic vs. Aromatic Substituents:

Compounds with thiazole or oxadiazole rings (e.g., 7c–7f in ) exhibit distinct electronic profiles compared to purely aromatic systems. For instance, sulfanyl and amino-thiazole groups in 7c–7f enhance hydrogen-bonding capacity, whereas the target compound’s bromophenyl and trifluoro groups prioritize steric and electronic effects .

Physical and Chemical Properties

Molecular Weight and Melting Points:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| Target Compound (Inferred) | ~450–470* | N/A |

| 7c () | 375 | 134–136 |

| 7d () | 375 | 142–144 |

| 3-[(2-fluorophenyl)thio]propanamide | 199.24 | N/A |

*Estimated based on bromine (80 g/mol) and trifluoromethyl (69 g/mol) contributions.

The higher molecular weight of the target compound suggests reduced solubility compared to smaller analogs like 7c–7d . Fluorinated compounds (e.g., ) typically exhibit lower melting points due to disrupted crystal packing, but the target’s hydroxy group may counteract this through hydrogen bonding.

Spectroscopic and Crystallographic Features

- IR/NMR : The target’s hydroxy group would show a broad IR peak near 3200–3600 cm⁻¹, while the trifluoromethyl group would display strong C-F stretching (~1100–1200 cm⁻¹). This contrasts with thioether-linked compounds (e.g., ), where S-C stretches appear near 600–700 cm⁻¹ .

- Crystallography: SHELX-based refinements () are commonly used for such compounds. The trifluoromethyl group’s electron-withdrawing nature could complicate crystallographic resolution compared to non-fluorinated analogs .

Biological Activity

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a complex organic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18BrF3N2O3

- Molecular Weight : 433.25 g/mol

- Structure : The compound features a bromophenyl group, a trifluoromethyl group, and an amide functional group which contribute to its biological activity.

Biological Activity

The compound exhibits various biological activities that can be categorized into several key areas:

1. Antitumor Activity

Studies have demonstrated that 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide has significant antitumor effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study :

A study conducted on human breast cancer cell lines showed that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through the activation of caspases .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its lipophilicity, allowing better penetration into bacterial membranes.

Research Findings :

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Mechanism of Action :

It appears to downregulate NF-kB signaling pathways, leading to reduced expression of TNF-alpha and IL-6 in macrophage models .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

- Synthesis Methods : Various synthetic routes have been explored to improve yield and purity. One effective method involves the reaction of 2-bromobenzene with trifluoroacetaldehyde followed by amide formation under controlled conditions .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models, indicating potential for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide?

- Methodology : The compound can be synthesized via a multi-step approach: (i) Amide bond formation between 3-(2-bromophenyl)propanoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using coupling agents like HATU or EDCI in anhydrous DMF/DCM . (ii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. (iii) Validation by (confirming bromophenyl protons at δ 7.2–7.8 ppm and trifluoromethyl singlet at δ 1.8–2.2 ppm) and LC-MS (m/z calculated for : 430.03) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30), UV detection at 254 nm; purity >98% is acceptable for biological assays .

- X-ray crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethyl acetate and analyze using Cu-Kα radiation (λ = 1.5418 Å) .

- Elemental analysis : Ensure C, H, N values deviate <0.4% from theoretical calculations .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (PBS pH 7.4). Use sonication (30 min, 40°C) for challenging solvents. DMSO is preferred for stock solutions (10 mM) in biological assays due to low reactivity with the trifluoromethyl group .

Q. What safety precautions are critical during handling?

- Protocol :

- Use nitrile gloves, fume hood, and PPE (lab coat, goggles) to avoid skin/eye contact (H313/H333 hazards) .

- Store at 2–8°C in amber vials to prevent photodegradation of the bromophenyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during amide coupling?

- Methodology :

- Design of Experiments (DoE) : Vary equivalents of coupling agent (1.2–2.0 eq.), base (DIPEA vs. TEA), and temperature (0°C vs. RT) .

- Byproduct analysis : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and identify impurities (e.g., unreacted acid) using .

- Yield maximization : Optimal conditions: 1.5 eq. HATU, 2.5 eq. DIPEA, RT, 12 h (yield: 85–92%) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with the compound’s SMILES string (e.g., BrC1=CC=CC=C1C(=O)NCC(C(F)(F)F)(O)C2=CC=CC=C2) against targets like kinases or GPCRs. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

- DFT calculations : Gaussian09 at B3LYP/6-311G** level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. How does the bromophenyl group influence the compound’s photophysical properties?

- Methodology :

- UV-Vis spectroscopy : Measure absorbance in ethanol (200–400 nm); expect λmax ~270 nm (π→π* transition of bromophenyl) .

- Fluorescence quenching : Titrate with iodide ions (0–100 mM) to study heavy atom effect on emission intensity .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.